molecular formula C10H11F3N2 B15322757 5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine

5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine

Cat. No.: B15322757
M. Wt: 216.20 g/mol
InChI Key: FUUYXYQVNUGYQF-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a pyrrolidine group at the 3-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the cycloaddition of pyridine N-imine with alkyl-substituted alkynes, followed by condensation with hydrazine . Another approach includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyrrolidine-substituted pyridines.

Scientific Research Applications

5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyrrolidine group can enhance binding affinity to certain receptors or enzymes, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Pyrrolidin-3-YL)-2-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    5-(Pyrrolidin-3-YL)-2-chloropyridine: Contains a chlorine atom instead of a trifluoromethyl group.

    5-(Pyrrolidin-3-YL)-2-phenylpyridine: Features a phenyl group in place of the trifluoromethyl group.

Uniqueness

5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

5-pyrrolidin-3-yl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)9-2-1-7(6-15-9)8-3-4-14-5-8/h1-2,6,8,14H,3-5H2

InChI Key

FUUYXYQVNUGYQF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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